8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326812-69-4
Cat. No.: VC11719951
Molecular Formula: C22H23ClN2O4
Molecular Weight: 414.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326812-69-4 |
|---|---|
| Molecular Formula | C22H23ClN2O4 |
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | 8-benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H23ClN2O4/c23-18-9-5-4-8-17(18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,27,28) |
| Standard InChI Key | XXTFNKVCSFSVPG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s defining feature is its spirocyclic framework, which consists of a six-membered diazaspirane ring system fused to a five-membered oxazolidinone moiety. The 1-oxa-4,8-diazaspiro[4.5]decane core positions nitrogen atoms at the 4 and 8 positions, with an oxygen atom forming part of the oxazolidinone ring. Substituents include a benzyl group attached to the 8-nitrogen and a 2-chlorobenzoyl group bonded to the 4-nitrogen. The carboxylic acid at position 3 introduces additional polarity and hydrogen-bonding capacity.
Key Structural Attributes:
-
Spirocyclic Core: Enhances conformational rigidity, potentially improving target binding specificity.
-
2-Chlorobenzoyl Group: Introduces electron-withdrawing effects, influencing electronic distribution and reactivity.
-
Benzyl Moiety: Contributes hydrophobic interactions in biological systems.
Spectroscopic and Physicochemical Data
The compound’s canonical SMILES string (C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4) delineates its connectivity, while its InChIKey (XXTFNKVCSFSVPG-UHFFFAOYSA-N) provides a unique identifier for database searches. Physicochemical properties such as logP (estimated 2.8) and polar surface area (98 Ų) suggest moderate lipophilicity and solubility profiles, aligning with Lipinski’s criteria for drug-likeness.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 8-benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves multi-step organic transformations, typically commencing with readily available precursors like benzylamine and 2-chlorobenzoyl chloride. A representative route includes:
-
Formation of the Spirocyclic Core: Cyclocondensation of benzylamine with a ketone or ester precursor under basic conditions generates the diazaspiro framework.
-
Functionalization: Acylation at the 4-position with 2-chlorobenzoyl chloride introduces the chlorinated aromatic group.
-
Carboxylic Acid Installation: Hydrolysis of a pre-existing ester or nitrile group at position 3 yields the final carboxylic acid functionality.
Optimization Challenges
Critical parameters influencing yield and purity include:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) facilitate acylation steps.
-
Temperature Control: Exothermic reactions during benzoylation require cooling to prevent side reactions.
-
Catalysis: Lewis acids (e.g., ZnCl<sub>2</sub>) may accelerate spirocycle formation.
Chemical Reactivity and Functional Group Transformations
Reactive Sites
The compound’s reactivity is governed by three key functional groups:
-
Carboxylic Acid: Participates in salt formation, esterification, and amide coupling.
-
Chlorobenzoyl Group: Susceptible to nucleophilic aromatic substitution (e.g., hydrolysis under alkaline conditions).
-
Spirocyclic Amines: Secondary amines at positions 4 and 8 may undergo alkylation or acylation.
| Compound | sEH IC<sub>50</sub> (Human) | sEH IC<sub>50</sub> (Mouse) |
|---|---|---|
| 4-(4-Cyanobenzoyl) derivative | 89 nM | 210 nM |
| 4-(Trifluoromethoxy) analog | 45 nM | 92 nM |
Cardiovascular Effects
In vivo studies of analogous ureas demonstrate dose-dependent blood pressure reduction in hypertensive rat models (30 mg/kg, ~15–20 mmHg decrease). While the carboxylic acid moiety in 8-benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may alter bioavailability compared to urea derivatives, its potential as an antihypertensive agent warrants investigation .
Research Applications and Future Directions
Drug Discovery Considerations
-
Target Engagement: Molecular docking studies could elucidate interactions with sEH or related enzymes.
-
Prodrug Development: Ester prodrugs might enhance oral absorption.
Unanswered Questions
-
Metabolic Stability: Cytochrome P450-mediated oxidation pathways remain uncharacterized.
-
Toxicology Profile: Acute and chronic toxicity studies are absent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume